Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile
This guide provides an in-depth technical analysis of 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile , a specialized organosulfur compound used primarily as a synthetic intermediate and potential coupling auxiliary.
Molecular Identity & Structural Analysis
2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile is a highly functionalized oxime featuring both a sulfonyl group and a nitrile moiety attached to the oxime carbon. This electron-deficient architecture imparts significant acidity to the oxime proton, making the compound chemically distinct from simple ketoximes.
Core Identifiers
| Parameter | Detail |
| Chemical Name | 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile |
| CAS Number | 74755-16-1 |
| Molecular Formula | |
| Molecular Weight | 210.21 g/mol |
| SMILES | O=S(=O)(c1ccccc1)C(=NO)C#N |
| Structural Class | Sulfonylacetonitrile Oxime (Electron-deficient) |
Stereochemistry & Geometry
The compound exists as an oxime, capable of
-
Electronic Effect: The phenylsulfonyl (
) and cyano ( ) groups are both strong electron-withdrawing groups (EWGs). This synergistic withdrawal significantly lowers the pKa of the oxime hydroxyl group compared to standard aldoximes.
Physicochemical Properties
The physicochemical behavior of this compound is dominated by its high polarity and acidity.
Predicted & Observed Parameters
| Property | Value / Description | Context |
| Physical State | Crystalline Solid | Typically isolated as off-white to pale yellow crystals. |
| Melting Point | >115°C (Decomp.) | Note: Oximes with high nitrogen/oxygen content often decompose near their melting points. Precursor |
| Acidity (pKa) | ~4.0 – 5.5 (Est.) | More acidic than Oxyma (pKa 4.60) due to the stronger inductive effect of |
| Solubility | Polar Aprotic Solvents | Soluble in DMSO, DMF, Acetonitrile, Ethyl Acetate. Poorly soluble in water and non-polar alkanes (Hexane). |
| Stability | Thermal Sensitivity | Potential for rapid decomposition (Beckmann-type or decarboxylation) at elevated temperatures (>100°C). |
Acidity & Reactivity Profile
The acidity of the oxime proton is a critical feature. In the presence of base, it forms a stable anion that is highly nucleophilic at the oxygen atom (ambident nucleophile), allowing for rapid acylation or alkylation.
-
Comparison to Oxyma: Structurally analogous to Ethyl (hydroxyimino)cyanoacetate (Oxyma), a standard peptide coupling additive. The replacement of the ethyl ester with a phenylsulfonyl group increases the steric bulk and electron deficiency, potentially enhancing the leaving group ability of its esters.
Synthesis Pathway (Nitrosation)
The standard synthesis involves the nitrosation of (phenylsulfonyl)acetonitrile (CAS 7605-28-9) using sodium nitrite in acidic media. This reaction exploits the high acidity of the methylene protons flanked by the sulfonyl and cyano groups.
Mechanistic Workflow
-
Activation: The methylene group of (phenylsulfonyl)acetonitrile is deprotonated or enolized.
-
Nitrosation: Attack of the nitrosonium species (
or ) on the active carbon.[1] -
Tautomerization: The initial nitroso intermediate rapidly tautomerizes to the more stable oxime form.
Figure 1: Synthetic pathway via nitrosation of active methylene precursor.[2][3]
Synthetic Utility & Applications
Researchers utilize this compound primarily as an intermediate for constructing complex heterocyclic scaffolds or as a specialized reagent.
A. Precursor for O-Sulfonyloximes
The hydroxyl group can be sulfonated (e.g., with tosyl chloride) to generate O-sulfonyloximes. These derivatives are reactive intermediates that can undergo:
-
Beckmann Rearrangement: Leading to amides.
-
Neber Rearrangement: Leading to azirines or alpha-amino ketones.
B. Heterocycle Synthesis
The "CN" and "Oxime" functionalities allow this molecule to serve as a 1,3-dipole precursor (specifically nitrile oxides) or to participate in cyclization reactions to form:
-
1,2,4-Oxadiazoles: Via reaction with amidoximes.
-
Isoxazoles: Via cycloaddition with alkynes.
C. Peptide Coupling (Theoretical)
While less common than Oxyma, the structural similarity suggests utility as an additive in carbodiimide-mediated peptide coupling to suppress racemization. The sulfonyl moiety provides a unique steric and electronic environment that may benefit specific difficult couplings.
Experimental Protocol: Preparation & Handling
Self-Validating Protocol for Research Scale Synthesis.
Safety Pre-Check[4]
-
Hazard: Nitrosation reactions can generate toxic nitrogen oxides (
). Work in a fume hood. -
Thermal Hazard: Sulfonyl oximes can be shock-sensitive or thermally unstable. Do not heat bulk material above 80°C without DSC testing.
Step-by-Step Synthesis
-
Dissolution: Dissolve 10 mmol of (phenylsulfonyl)acetonitrile in 15 mL of Glacial Acetic Acid. Cool the solution to 0–5°C in an ice bath.
-
Nitrosation: Dropwise add a saturated aqueous solution of Sodium Nitrite (1.2 eq, 12 mmol) over 20 minutes. Maintain temperature below 10°C to prevent decomposition.
-
Reaction: Stir at 5°C for 2 hours, then allow to warm to room temperature (20°C) for 1 hour. The mixture should darken slightly.
-
Quenching & Isolation: Pour the reaction mixture into 50 mL of ice-cold water. The product typically precipitates.
-
Purification: Filter the solid. Wash with cold water (
) to remove residual acid and salts. Recrystallize from Ethanol/Water or Toluene if necessary. -
Validation:
-
TLC: Check disappearance of starting material (
differs significantly due to the polar -OH group). -
IR: Look for broad -OH stretch (3200-3400
) and Nitrile stretch (~2200 ).
-
References
-
ChemicalBook. (2024). 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile (CAS 74755-16-1) Entry.[4][5][6][7][8]Link
-
SynQuest Laboratories. (2024). Product Specification: 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile.[4][5][6][7]Link
-
Organic Syntheses. (1977).[9] Nitrosation of Active Methylenes (General Methodologies). Coll. Vol. 56, p. 40. (Reference for general nitrosation protocols).
-
Nepomuceno, A., et al. (2020).[10] Sulfonyl-containing oximes: Synthesis and biological evaluation. (General context on sulfonyl oxime stability).
Sources
- 1. Nitrosation and nitrosylation - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
- 3. orgsyn.org [orgsyn.org]
- 4. (PHENYLSULFONYL)ACETONITRILE | 7605-28-9 [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 2-HYDROXYIMINO-2-(PHENYLSULFONYL)ACETONITRILE - Safety Data Sheet [chemicalbook.com]
- 7. CAS 74755-16-1 | 8963-1-X3 | MDL MFCD00067888 | 2-Hydroxyimino-2-(phenylsulfonyl)acetonitrile | SynQuest Laboratories [synquestlabs.com]
- 8. 56542-67-7 | 3-Cyanobenzenesulfonyl chloride | Tetrahedron [thsci.com]
- 9. fm.ehcc.kyoto-u.ac.jp [fm.ehcc.kyoto-u.ac.jp]
- 10. organicchemistrydata.org [organicchemistrydata.org]
